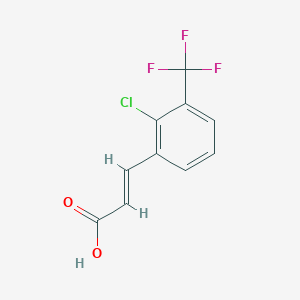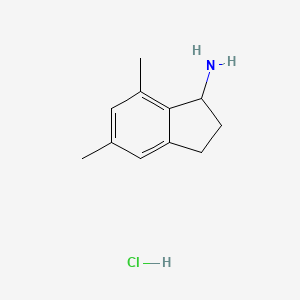
5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride, also known as DMIA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DMIA is a white crystalline powder that is soluble in water and has a molecular weight of 203.7 g/mol.
作用機序
The exact mechanism of action of 5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride is not fully understood. However, it is believed that 5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride acts as a monoamine oxidase inhibitor, which increases the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This increase in neurotransmitter levels is thought to be responsible for the antidepressant and anxiolytic effects of 5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride.
Biochemical and Physiological Effects
5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride has been found to have various biochemical and physiological effects. 5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to improved mood and decreased anxiety. 5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride has also been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of 5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride is that it is relatively easy to synthesize in a laboratory setting. 5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride is also relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of 5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride is that its exact mechanism of action is not fully understood, which makes it difficult to develop drugs based on its structure.
将来の方向性
There are several potential future directions for research on 5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride. One area of research could be the development of new drugs based on the structure of 5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride. Another area of research could be the investigation of the neuroprotective effects of 5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride and its potential use in the treatment of neurodegenerative diseases. Additionally, further research could be done to better understand the mechanism of action of 5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride and its effects on neurotransmitter levels in the brain.
合成法
The synthesis of 5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride involves the reaction of 5,7-dimethyl-1H-indene with hydroxylamine hydrochloride in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to form 5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride hydrochloride. The synthesis of 5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride has been the subject of scientific research due to its potential applications in various fields. One of the primary areas of research has been in the development of new drugs. 5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride has been found to have potential as a therapeutic agent for the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and depression. 5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride has also been studied for its potential use as an antidepressant and anxiolytic agent.
特性
IUPAC Name |
5,7-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-7-5-8(2)11-9(6-7)3-4-10(11)12;/h5-6,10H,3-4,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDRHSDKSMFSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(CCC2=C1)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

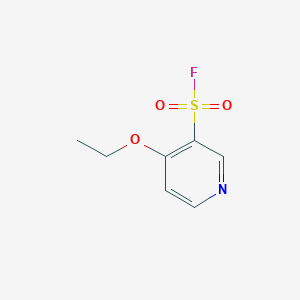
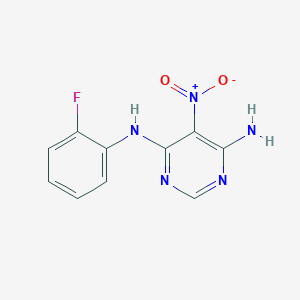

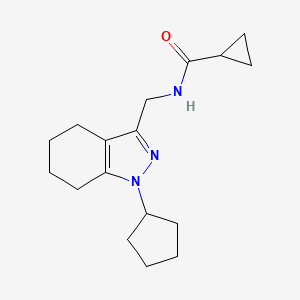
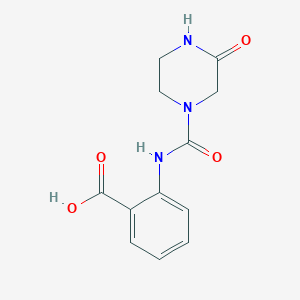
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B2455393.png)
![3-{[(cyclopropylcarbonyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2455396.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2455397.png)
![Methyl 3-chloro-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzoate](/img/structure/B2455399.png)



